molecular formula C9H22Cl2N2O B1379662 {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride CAS No. 1609396-04-4

{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride

Cat. No.: B1379662
CAS No.: 1609396-04-4
M. Wt: 245.19 g/mol
InChI Key: CYVGUXUHENAFBZ-UHFFFAOYSA-N
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Description

{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride is a chemical compound with the molecular formula C9H20N2O·2HCl. It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties. This compound is often used in scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride typically involves the reaction of piperidine derivatives with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and reacted under optimized conditions. The product is then isolated, purified, and crystallized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and other amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride but lacks the dimethylamino and methanol groups.

    N-Methylpiperidine: Similar structure but with a single methyl group attached to the nitrogen atom.

    N,N-Dimethylpiperidine: Similar structure with two methyl groups attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both the dimethylamino and methanol groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in research .

Properties

IUPAC Name

[3-[(dimethylamino)methyl]piperidin-3-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-11(2)7-9(8-12)4-3-5-10-6-9;;/h10,12H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVGUXUHENAFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCNC1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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